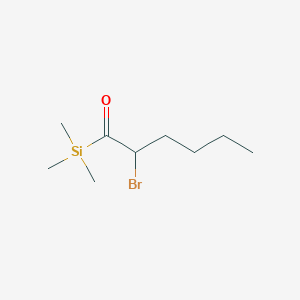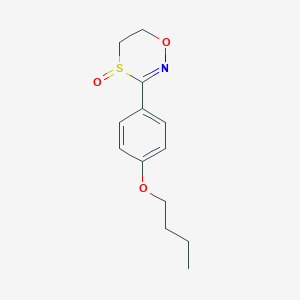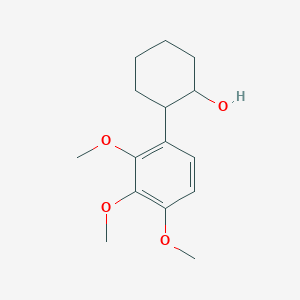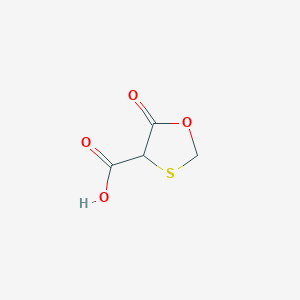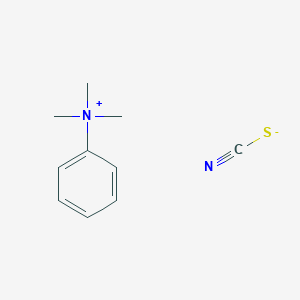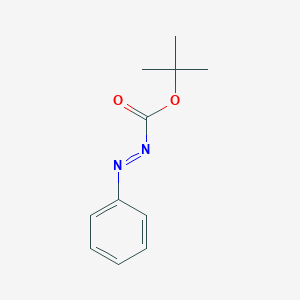
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from diazenecarboxylic acid and phenyl, with a 1,1-dimethylethyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester can be achieved through the esterification of diazenecarboxylic acid with phenyl and 1,1-dimethylethyl alcohol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas. The esterification reaction is both slow and reversible, requiring careful control of reaction conditions to maximize yield .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to streamline the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under acidic or basic conditions to form amides and other esters
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters
Applications De Recherche Scientifique
Diazenecarboxylic acid, phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Propriétés
Numéro CAS |
92491-22-0 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
tert-butyl N-phenyliminocarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
FEPHVSQRTAXHBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


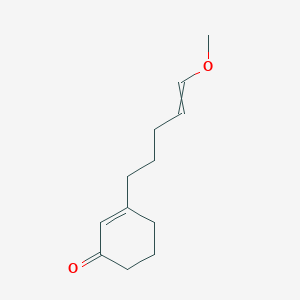
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
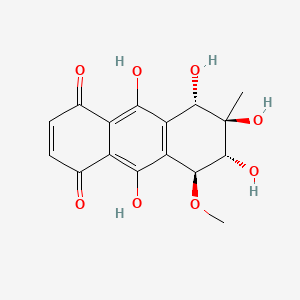

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
